molecular formula C19H22N2O4 B2858602 N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034312-89-3

N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2858602
CAS RN: 2034312-89-3
M. Wt: 342.395
InChI Key: QGLHHMMZGARZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN-Nic, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. THN-Nic belongs to the class of nicotinamide derivatives and is synthesized using a multistep process that involves the use of various reagents.

Scientific Research Applications

Cancer Research and Epigenetic Remodeling

Nicotinamide N-methyltransferase (NNMT) overexpression in various cancers has been shown to contribute to tumorigenesis through epigenetic remodeling. NNMT affects the methylation potential in cancer cells, leading to an altered epigenetic state that includes hypomethylated histones and heightened expression of pro-tumorigenic gene products. This indicates a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, highlighting the potential of targeting NNMT in cancer therapy (Ulanovskaya et al., 2013).

Herbicidal Activity and Plant Protection

Nicotinic acid derivatives, including those similar to N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, have shown promising herbicidal activity against various plant species. These compounds, through structural modifications, exhibit significant potency against monocotyledonous weeds, offering a new avenue for developing eco-friendly herbicides based on natural-product inspiration (Chen Yu et al., 2021).

Modulating Enzyme Activity

Research on the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT) sheds light on how NNMT catalyzes the N-methylation of nicotinamide and other analogues. Understanding these mechanisms can lead to the development of inhibitors or activators that could modulate NNMT activity, which is implicated in various metabolic pathways and diseases, including cancer (Peng et al., 2011).

Potential in Metabolic Disorders Treatment

NNMT plays a crucial role in regulating metabolic pathways, and its inhibition or modulation could offer new therapeutic approaches for treating metabolic disorders. Small molecule inhibitors of NNMT have shown promise in driving insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic diseases. This indicates the potential of nicotinamide derivatives in developing treatments for obesity and type-2 diabetes (Kannt et al., 2018).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-15-5-2-4-14(12-15)7-10-20-18(22)17-6-3-9-21-19(17)25-16-8-11-24-13-16/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLHHMMZGARZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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